molecular formula C21H21N5O4S B2709810 N-(5-acetamido-2-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide CAS No. 946374-64-7

N-(5-acetamido-2-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B2709810
CAS No.: 946374-64-7
M. Wt: 439.49
InChI Key: SNIRIYQXLIUWDB-UHFFFAOYSA-N
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Description

N-(5-acetamido-2-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, commonly known as AMPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMPTA is a thiazole-based compound that has been synthesized through a multi-step process.

Scientific Research Applications

Synthesis and Characterization

Research involves the synthesis of novel thiazole derivatives incorporating various moieties to explore their chemical structures and potential biological activities. For instance, studies on the synthesis and characterization of thiazole derivatives have revealed significant anti-bacterial and anti-fungal activities. These compounds are synthesized through specific chemical reactions and characterized by techniques such as IR, 1H-NMR, Mass spectral, and Elemental analysis, aiming to establish a relationship between their chemical structure and biological activity (Saravanan et al., 2010).

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are a key area of research. These compounds have been tested against various bacterial and fungal strains to evaluate their effectiveness in inhibiting microbial growth. The research aims to identify new compounds that exhibit high antimicrobial activity which could be further developed into new antimicrobial agents. For example, certain thiazole compounds have demonstrated significant efficacy against both bacterial and fungal pathogens, indicating their potential as broad-spectrum antimicrobial agents (Saravanan et al., 2010).

Anticancer and Antiviral Activities

The anticancer and antiviral activities of thiazole derivatives represent another crucial application in scientific research. Some compounds have shown selective inhibition of leukemia cell lines growth and high activity against specific virus strains. This line of research is instrumental in the search for new therapeutic agents capable of combating cancer and viral infections. For instance, certain pyrazoline-substituted thiazolidinones were found to be highly active against the Tacaribe TRVL 11 573 virus strain, showcasing their potential as antiviral agents (Havrylyuk et al., 2013).

Metabolic Stability and Biological Evaluation

Investigations into the metabolic stability and biological evaluation of related compounds provide insights into their pharmacokinetics and therapeutic potential. This includes assessing the compounds' stability in biological systems and their efficacy in various biological assays. For instance, studies on the metabolic activation pathway of chloroacetamide herbicides in human and rat liver microsomes aim to understand the metabolic processes involved in their bioactivation and potential carcinogenicity (Coleman et al., 2000).

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-13(27)22-15-8-9-18(30-2)17(10-15)25-19(28)11-16-12-31-21(24-16)26-20(29)23-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,22,27)(H,25,28)(H2,23,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIRIYQXLIUWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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